Metolachlor-dipropetryn mixt.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

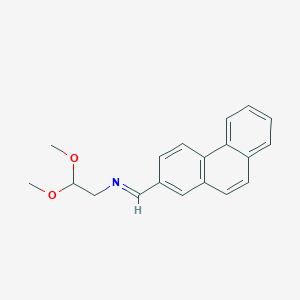

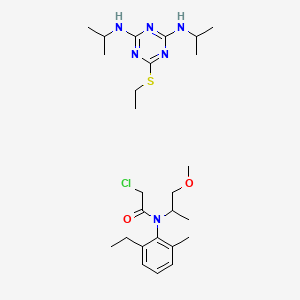

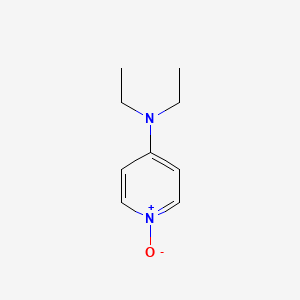

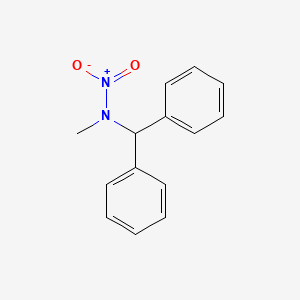

Metolachlor-dipropetryn mixture is a combination of two herbicides, metolachlor and dipropetryn. Metolachlor is a broad-spectrum herbicide used to control general weeds in various crops such as maize, soybeans, and sorghum . Dipropetryn is a selective herbicide used to control broadleaf weeds and grasses in crops like cotton and peanuts. The mixture of these two compounds enhances their effectiveness in weed control, providing a broader spectrum of activity and improved weed management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone, followed by hydrogenation to produce the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetylchloride

Industrial Production Methods

Industrial production of metolachlor involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Dipropetryn production follows a similar approach, with industrial-scale reactors and purification systems to produce the herbicide in large quantities.

Análisis De Reacciones Químicas

Types of Reactions

Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metolachlor can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the herbicide’s properties and effectiveness.

Aplicaciones Científicas De Investigación

Metolachlor-dipropetryn mixture has numerous scientific research applications across various fields:

Mecanismo De Acción

Metolachlor acts by inhibiting the formation of very long-chain fatty acids, which are essential for cell membrane integrity and function in plants . This inhibition disrupts cell division and elongation, leading to the death of susceptible weeds. Dipropetryn, on the other hand, inhibits photosynthesis in target plants by blocking electron transport in photosystem II . The combination of these two mechanisms provides a synergistic effect, enhancing the overall herbicidal activity of the mixture.

Comparación Con Compuestos Similares

Metolachlor belongs to the chloroacetanilide family of herbicides, which includes other compounds like acetochlor and alachlor . Dipropetryn is part of the triazine family, which includes herbicides like atrazine and simazine. Compared to these similar compounds, the metolachlor-dipropetryn mixture offers a broader spectrum of weed control and improved efficacy due to the combined mechanisms of action .

List of Similar Compounds

Chloroacetanilides: Acetochlor, Alachlor

Triazines: Atrazine, Simazine

This detailed article provides a comprehensive overview of the metolachlor-dipropetryn mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propiedades

Número CAS |

101181-43-5 |

|---|---|

Fórmula molecular |

C26H43ClN6O2S |

Peso molecular |

539.2 g/mol |

Nombre IUPAC |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C15H22ClNO2.C11H21N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h6-8,12H,5,9-10H2,1-4H3;7-8H,6H2,1-5H3,(H2,12,13,14,15,16) |

Clave InChI |

WNBOGMHRRAGVTQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)

![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)